4-(2-Fluorobenzyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

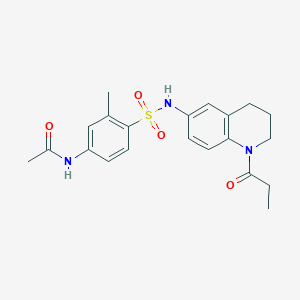

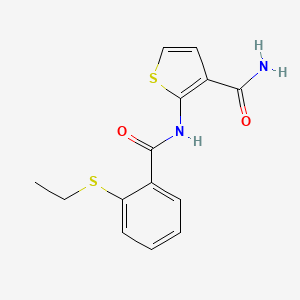

“4-(2-Fluorobenzyl)morpholine” is a chemical compound with the molecular formula C11H14FNO . It is a derivative of morpholine, a common motif in natural products and biologically relevant compounds .

Synthesis Analysis

The synthesis of morpholine derivatives, including “this compound”, has been a subject of research. A common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides . In one study, a precursor compound, 3-fluoro-4-morpholinoaniline, was synthesized by substituting morpholine on 1,2-difluoro-4-nitrobenzene, followed by a reduction of the nitro group .Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a fluorobenzyl group . The exact structure can be determined using spectroscopic methods .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 195.23 . More detailed physical and chemical properties would require experimental determination.Scientific Research Applications

Asymmetric Synthesis and Gastroprokinetic Agent Development

4-(2-Fluorobenzyl)morpholine has been utilized in the asymmetric synthesis of enantiomers, particularly in the development of mosapride, a gastroprokinetic agent. This synthesis involves the conversion of enantiomeric chloro-benzylamino-propanol to oxomorpholine, followed by reduction and amination, achieving high yields and enantiomeric excess (ee) (Kato, Morie, Harada, & Matsumoto, 1994). Additionally, compounds with a 4-substituted 2-(aminomethyl)morpholine group, including 4-fluorobenzyl analogues, have demonstrated potent gastrokinetic activity, comparable to existing agents like cisapride and metoclopramide, but without dopamine D2 receptor antagonistic activity (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).

Antifungal and Antibacterial Applications

Compounds containing the morpholine moiety, including those with 4-fluorobenzyl or 4-chlorobenzyl groups, have displayed significant antifungal activity against organisms like Botrytis cinerea and Sclerotinia sclerotiorum. Some of these compounds have shown greater antifungal efficacy compared to the standard carbendazim (Qu, Li, Xing, & Jiang, 2015). Similarly, certain benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have demonstrated inhibitory activities against α-glucosidase, along with antimicrobial and antioxidant properties, offering potential applications in medical and pharmaceutical research (Menteşe, Ülker, & Kahveci, 2015).

Cancer Research and Treatment

In cancer research, certain 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives have been synthesized and studied for their antibacterial and antifungal activities, as well as their potential in inhibiting cell proliferation in prostate, breast, and colon cancer cell lines. These compounds have shown significant efficacy against various cancer cells, with compound 2c being notably efficient (Binici, Elmas, Okumuş, Tayhan, Hökelek, Şeker, Açık, & Kılıç, 2021).

Synthetic Methodology and Crystal Structure Analysis

The compound 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its morpholinomethyl derivative have been synthesized, and their crystal structures analyzed, demonstrating significant supramolecular interactions. This research contributes to the understanding of the structural and chemical properties of morpholine derivatives (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).

Safety and Hazards

Future Directions

The future directions for “4-(2-Fluorobenzyl)morpholine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in morpholine derivatives in medicinal chemistry, it may also be worthwhile to investigate its potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of 4-(2-Fluorobenzyl)morpholine are yet to be definitively identified. Morpholine derivatives have been found to exhibit a wide variety of pharmacological activities . .

Mode of Action

Morpholine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target

Biochemical Pathways

Morpholine derivatives have been found to influence a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Morpholine derivatives have been found to have a wide variety of effects at the molecular and cellular level . The specific effects of this compound would depend on its targets and mode of action.

properties

IUPAC Name |

4-[(2-fluorophenyl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLSNWYPBSQSPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide](/img/structure/B2910287.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylate](/img/structure/B2910293.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2910295.png)

![2-[2-[5-[2-(2-Hydroxyethoxy)ethoxy]naphthalen-1-yl]oxyethoxy]ethanol](/img/structure/B2910298.png)

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2910300.png)

![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2910301.png)

![ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate](/img/structure/B2910303.png)